molecular formula C7H13N3 B1396098 [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine CAS No. 1265634-26-1

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Cat. No.: B1396098
CAS No.: 1265634-26-1
M. Wt: 139.2 g/mol
InChI Key: ZOSADMMSAYQWSZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, but since the 1840s, several imidazole derivatives have been discovered . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Material Science

  • Nitrogen-Rich Gas Generators : Imidazole and related compounds have been synthesized for potential use in nitrogen-rich gas generators. These compounds, including various energetic salts, have high positive heats of formation, contributing to their energy potential (Srinivas, Ghule, & Muralidharan, 2014).

  • Photocatalytic Properties : Metal-organic frameworks incorporating imidazole derivatives have been developed with interesting photocatalytic properties, useful in chemical synthesis and material science (Hong-Ru Fu, Kang, & Zhang, 2014).

Analytical Chemistry

  • High-Performance Liquid Chromatography : Imidazole derivatives are used in high-performance liquid chromatography for the determination of amines, aiding in sensitive and precise analytical measurements (You et al., 2006).

  • Fluorescence Detection : Certain imidazole compounds have been developed for fluorescence detection in analytical chemistry, providing a method for identifying and quantifying various substances (Zhiwei Sun et al., 2009).

Organic Synthesis

  • Synthesis of Imidazole Derivatives : Studies have focused on synthesizing various imidazole derivatives, highlighting their potential in organic synthesis and drug development (Zhang Hong-bin, 2011).

  • Buchwald-Hartwig Amination : Imidazole-based compounds have been used in Buchwald-Hartwig amination, a crucial reaction in the synthesis of complex organic molecules (Yin Zhang, Lavigne, & César, 2015).

Nanotechnology

  • Nanocomposite Studies : Imidazole derivatives are explored in the development of nanocomposites, contributing to advancements in nanotechnology and materials science (Jayabharathi et al., 2015).

Pharmacology and Medicinal Chemistry

  • Antifungal Properties : Imidazole-based compounds have been synthesized and tested for antifungal properties, indicating potential uses in pharmacology and medicinal chemistry (Setzu et al., 2002).

  • Local Anesthetic Agents : Some imidazole derivatives have been studied as local anesthetic agents, showing potential in medical applications (Yan Ran, Li, & Zhang, 2015).

Safety and Hazards

When handling imidazole, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Biochemical Analysis

Biochemical Properties

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The imidazole ring in this compound can bind to the heme iron atom of cytochrome P450, affecting its catalytic activity . Additionally, this compound may interact with other biomolecules such as nucleic acids and proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and affect its ability to catalyze reactions. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise localization of the compound within cells can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

1-imidazol-1-yl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSADMMSAYQWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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